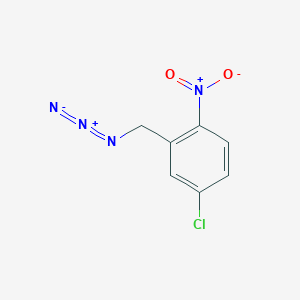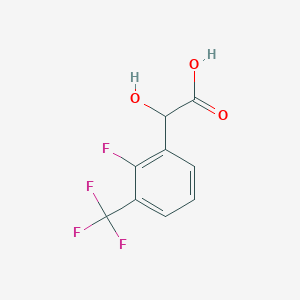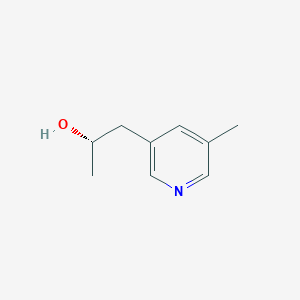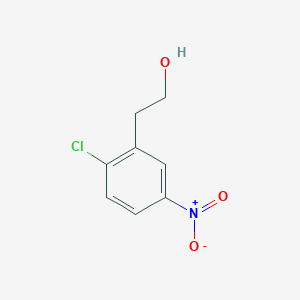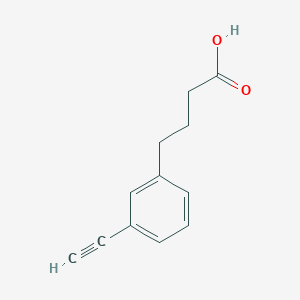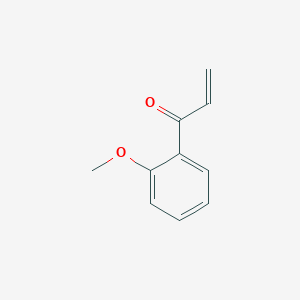
2-Propen-1-one, 1-(2-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-(2-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(2-methoxyphenyl)prop-2-en-1-one can be scaled up using similar reaction conditions. The process involves the continuous addition of reactants to a reactor, maintaining optimal temperature and pH conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
1-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits significant antioxidant, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of organic solar cells and nonlinear optical devices.
作用机制
The mechanism by which 1-(2-methoxyphenyl)prop-2-en-1-one exerts its effects involves multiple pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells through the generation of ROS, leading to oxidative stress and cell death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
1-(2-methoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives:
(E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Exhibits similar antimicrobial and antioxidant activities but with different potency.
(E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Known for its unique electrooptical properties.
(E)-1-(3-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Shows significant antiproliferative activity against cancer cells.
1-(2-methoxyphenyl)prop-2-en-1-one stands out due to its specific ROS-mediated apoptosis mechanism, making it a promising candidate for anticancer research.
属性
CAS 编号 |
77942-10-0 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7H,1H2,2H3 |
InChI 键 |
POQLWIZNHFQFSK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


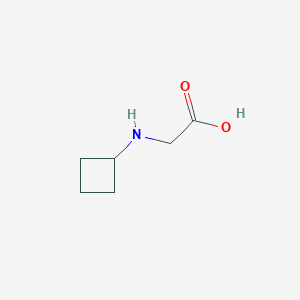
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

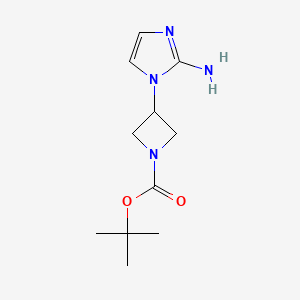
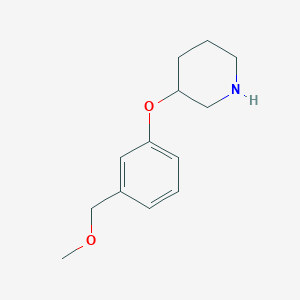
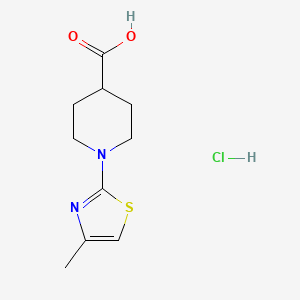
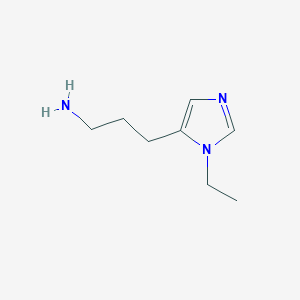

![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)
